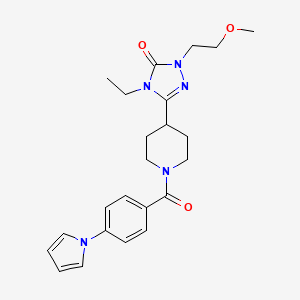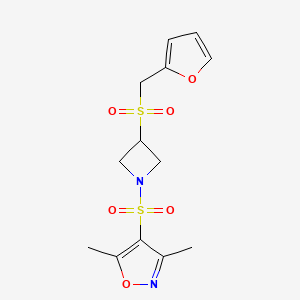
4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and drug discovery. This compound is a piperidine-based molecule that contains two sulfonamide groups and a fluorophenyl group, making it a highly versatile molecule with a wide range of potential applications.
Wirkmechanismus
The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins that are involved in disease processes. This compound has been shown to have activity against several disease targets, including cancer and inflammation, suggesting that it may have a broad range of potential therapeutic applications.
Biochemical and Physiological Effects:
4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine has been shown to have several biochemical and physiological effects in laboratory experiments. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models, suggesting that it may have potential therapeutic applications in these areas.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine in laboratory experiments is its versatility. This compound can be used as a starting point for the development of new drugs, and has been shown to have activity against several disease targets. However, one of the main limitations of this compound is its complex synthesis process, which requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research involving 4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine. One potential direction is the development of new drugs based on this compound, which could have applications in the treatment of cancer, inflammation, and other diseases. Another potential direction is the further study of the mechanism of action of this compound, which could lead to a better understanding of its potential therapeutic applications. Additionally, research could focus on the optimization of the synthesis process for this compound, which could make it more accessible for use in laboratory experiments.
Synthesemethoden
The synthesis of 4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is a complex process that involves several steps. The first step involves the synthesis of the intermediate compound, 4-((4-Fluorophenyl)sulfonyl)piperidine, which is then reacted with 5-methylthiophene-2-sulfonyl chloride to form the final product. The synthesis of this compound requires specialized equipment and expertise, and is typically carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine has several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound can be used as a starting point for the development of new drugs. This compound has been shown to have activity against several disease targets, including cancer and inflammation, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-1-(5-methylthiophen-2-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S3/c1-12-2-7-16(23-12)25(21,22)18-10-8-15(9-11-18)24(19,20)14-5-3-13(17)4-6-14/h2-7,15H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKBKIQMIGZUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2621907.png)
![Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B2621908.png)

![{Imidazo[1,2-b]pyridazin-2-yl}methanol](/img/structure/B2621911.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2621912.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2621915.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxamide](/img/structure/B2621917.png)
![2-{[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2621918.png)

![3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2621923.png)
![2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide](/img/structure/B2621925.png)

